

# X-ray Crystallography of 3,5-Dibromophenylacetic Acid Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: 3,5-Dibromophenylacetic acid

Cat. No.: B031679

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of derivatives of **3,5-Dibromophenylacetic acid** and related alternative compounds. X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic and molecular structure of a compound, offering crucial insights into its physical and chemical properties. Understanding the crystal packing and intermolecular interactions of active pharmaceutical ingredients and their intermediates is fundamental in drug development for aspects such as polymorphism, solubility, and stability.

While a comprehensive crystallographic dataset for **3,5-Dibromophenylacetic acid** was not available in the searched databases at the time of this publication, this guide presents data for closely related derivatives and analogous halogenated phenylacetic and benzoic acid compounds to offer a valuable comparative perspective.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of 3,5-disubstituted phenylacetic acid derivatives and related compounds. This data allows for a direct comparison of how different substituents on the phenyl ring influence the crystal lattice parameters and overall crystal system.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	$\alpha$ (°)	$\beta$ (°)	$\gamma$ (°)	V (Å <sup>3</sup> )	Z
3,5-bis(bromo methyl)phenyl acetate[1]	C <sub>10</sub> H <sub>10</sub> Br <sub>2</sub> O <sub>2</sub>	Triclinic	P-1	8.32 4(2)	10.5 85(3)	15.3 39(4)	88.0 1(3)	81.3 9(3)	73.1 2(3)	1272 .5(6)	4
Methyl 3,5-dimethylbenzoate[1]	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	Monoclinic	P2 <sub>1</sub> /c	11.2 37(2)	5.89 4(1)	14.8 93(3)	90	109. 32(3)	90	930. 1(3)	4
(3,5-Dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbon	C <sub>21</sub> H <sub>12</sub> Br <sub>2</sub> N <sub>2</sub> O <sub>3</sub>	Triclinic	P-1	7.39 0(5)	8.91 9(4)	14.9 55(9)	74.6 1(4)	76.7 1(5)	71.0 3(4)	887. 5(9)	2

yl]-1

H-

pyra

zol-

4-

yl}m

etha

none

[\[2\]](#)

3,5-

Diflu

orop

heny

laceti

c

acid

C<sub>8</sub>H<sub>6</sub>F<sub>2</sub>O<sub>2</sub>

- - - - - - - - - -

3,5-

Dichl

orop

heny

laceti

c

acid

C<sub>8</sub>H<sub>6</sub>Cl<sub>2</sub>O

2

- - - - - - - - - -

Data for 3,5-Difluorophenylacetic acid and 3,5-Dichlorophenylacetic acid were not fully available in the search results but they are included as important comparators.

## Experimental Protocols

The following is a generalized experimental protocol for the single-crystal X-ray diffraction of a small organic molecule, based on established methodologies.

### 1. Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of phenylacetic acid derivatives is slow evaporation from a suitable

solvent.

- Materials:
  - Purified compound (e.g., a **3,5-Dibromophenylacetic acid** derivative)
  - Solvent (e.g., ethanol, methanol, acetone, or a mixture)
  - Small, clean vials or test tubes
  - Parafilm or a loosely fitting cap
- Procedure:
  - Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.
  - Filter the solution to remove any particulate matter.
  - Transfer the clear solution to a clean vial.
  - Cover the vial with parafilm pierced with a few small holes or a loose cap to allow for slow evaporation of the solvent.
  - Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
  - Monitor the vial for the formation of well-defined single crystals.

## 2. Data Collection

- Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ) and a detector.
- Procedure:
  - A suitable single crystal is selected and mounted on a goniometer head.

- The crystal is placed in the X-ray beam and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.
- A series of diffraction images are collected as the crystal is rotated through a range of angles.
- The intensities and positions of the diffracted X-ray beams are recorded by the detector.

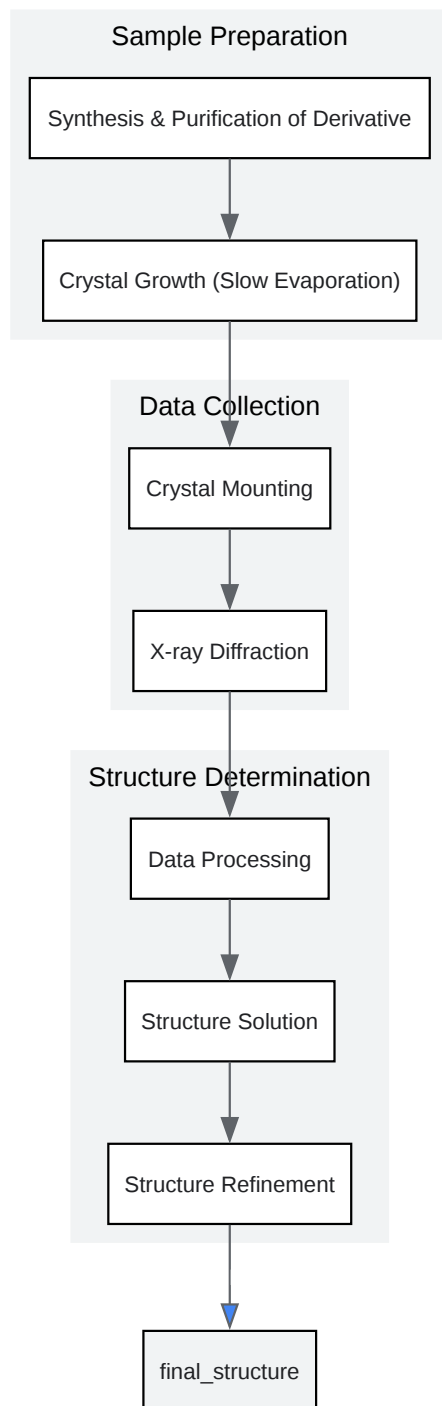
### 3. Structure Solution and Refinement

- Software: Specialized crystallographic software (e.g., SHELX, Olex2).
- Procedure:
  - The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.
  - The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
  - This model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, accurate three-dimensional structure of the molecule.

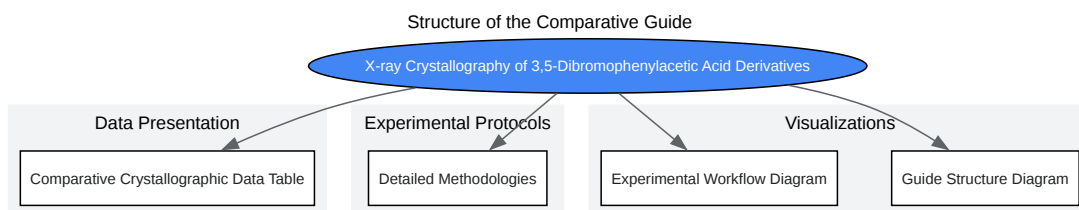
## Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical structure of this comparative guide.

## Experimental Workflow for X-ray Crystallography

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Caption: Workflow of Single-Crystal X-ray Crystallography.



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Caption: Logical Structure of this Comparison Guide.

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## References

- 1. Crystal structures of methyl 3,5-di-methyl-benzoate, 3,5-bis-(bromo-meth-yl)phenyl acetate and 5-hy-droxy-benzene-1,3-dicarbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
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